2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid

Vue d'ensemble

Description

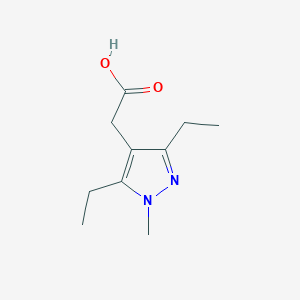

2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of diethyl and methyl substituents on the pyrazole ring, along with an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diethyl-1-methylpyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are frequently employed.

Major Products: The major products formed from these reactions include various pyrazole derivatives, esters, amides, and other functionalized compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways .

Case Study: Pyrazole Derivatives in Pain Management

A case study involving a series of pyrazole derivatives highlighted their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The study reported that specific modifications to the pyrazole ring enhanced the anti-inflammatory activity while reducing gastrointestinal side effects commonly associated with traditional NSAIDs .

Agricultural Applications

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Research conducted by agricultural scientists found that this compound effectively inhibits the growth of certain weed species without harming crops. This selective herbicidal activity suggests potential use in sustainable agriculture practices .

Field Trials

Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while promoting the growth of desirable crop species. The results indicated a favorable safety profile for both plants and beneficial insects, making it a candidate for eco-friendly herbicide development .

Material Science Applications

Polymeric Composites

In material science, this compound has been explored as a potential additive in polymeric composites. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties. A study published in Polymer Science noted that composites containing this compound exhibited improved tensile strength and resistance to thermal degradation compared to traditional materials .

Synthesis of Functional Materials

The synthesis of functional materials utilizing this compound is gaining traction. Researchers are investigating its role as a precursor for creating novel pyrazole-based materials with applications in electronics and photonics due to their unique electronic properties .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety can also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with dimethyl substituents instead of diethyl.

2-(3,5-Diethyl-1H-pyrazol-4-yl)acetic acid: Lacks the methyl group on the pyrazole ring.

2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness: 2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the specific combination of diethyl and methyl substituents on the pyrazole ring, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1258651-44-3) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes diethyl and methyl substituents on the pyrazole ring and an acetic acid moiety, allowing for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 3,5-diethyl-1-methylpyrazole with chloroacetic acid under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. This reaction leads to the formation of the desired product with good yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for modulating enzyme activity or receptor binding. The acetic acid moiety enhances the compound's binding affinity, potentially influencing its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. These compounds have been shown to inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Research indicates that certain structural modifications can enhance selectivity for cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. Compounds similar to this compound have exhibited promising COX-2 inhibitory effects, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives:

- Cytotoxicity Screening : A study screened a series of pyrazole derivatives for cytotoxicity against breast and liver cancer cell lines, revealing that specific modifications led to enhanced potency compared to standard treatments like etoposide .

- COX Inhibition : Another investigation focused on the anti-inflammatory profile of substituted pyrazole derivatives. It was found that certain compounds displayed a high selectivity index for COX-2 over COX-1, indicating lower gastrointestinal toxicity while maintaining efficacy .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | COX Inhibition | Other Notable Effects |

|---|---|---|---|

| This compound | Moderate | High | Potential apoptosis induction |

| 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | Low | Moderate | Limited receptor interaction |

| 2-(3,5-Diethyl-1H-pyrazol-4-yl)propionic acid | Moderate | High | Enhanced anti-inflammatory |

Propriétés

IUPAC Name |

2-(3,5-diethyl-1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-8-7(6-10(13)14)9(5-2)12(3)11-8/h4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSWMHYHINOADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.